molecular formula C16H22N2O5 B4539916 N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide

Cat. No. B4539916
M. Wt: 322.36 g/mol
InChI Key: XDNJXDCMQBSIPW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxo-3-morpholinyl)acetamide is a compound with potential significance in various fields, including medicinal chemistry. It belongs to a class of compounds involving morpholine and acetamide groups, often recognized for their pharmacological properties.

Synthesis Analysis

  • Synthesis Pathways

    The synthesis of similar compounds involves multiple steps, including the formation of morpholinyl acetamide derivatives. For instance, Bardiot et al. (2015) synthesized similar compounds with antifungal properties through a series of reactions involving the addition of different functional groups to a morpholine core (Bardiot et al., 2015).

  • Improvements in Synthesis

    Fenga (2007) discussed improvements in synthesis methods for related compounds, indicating advancements in the efficiency and yield of such processes (Fenga, 2007).

Molecular Structure Analysis

  • Molecular Docking: Studies like Sharma et al. (2018) have used molecular docking analysis to elucidate the structure and potential target interactions of similar compounds, providing insights into their molecular configurations and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

  • Chemical Reactions: Compounds of this class undergo various chemical reactions, including cyclization and hydrolysis, as discussed by Chikaoka et al. (2003) in their study on the formation of erythrinane derivatives (Chikaoka et al., 2003).

Physical Properties Analysis

  • Crystal Structure: The crystalline structure of related compounds can be determined using X-ray diffraction methods, as demonstrated in studies like that of Mancilla et al. (2003), which provide valuable information on the physical state and stability of these molecules (Mancilla et al., 2003).

Chemical Properties Analysis

  • Pharmacological Activities: The chemical properties of morpholine and acetamide derivatives are often linked to their pharmacological activities, such as antifungal and antiviral effects, as seen in the work of Bardiot et al. (2015) and Ghosh et al. (2008) (Bardiot et al., 2015); (Ghosh et al., 2008).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-4-18-7-8-23-16(20)13(18)10-15(19)17-12-9-11(21-2)5-6-14(12)22-3/h5-6,9,13H,4,7-8,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNJXDCMQBSIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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